Silane, (2-furanyloxy)tris(1-methylethyl)-
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Overview
Description
Silane, (2-furanyloxy)tris(1-methylethyl)- is a chemical compound with the molecular formula C13H24O2Si. It is known for its applications in various fields, including organic synthesis, functional materials, and pharmaceutical sciences . This compound is characterized by the presence of a furan ring attached to a silane group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-furanyloxy)tris(1-methylethyl)- typically involves the reaction of furan derivatives with silane reagents under specific conditions. One common method is the dihydrosilylation of terminal alkynes using borane-catalyzed reactions . This method allows for the selective formation of vinylsilanes and unsymmetrical geminal bis(silanes) through a silane-tuned chemoselectivity strategy .
Industrial Production Methods
Industrial production of Silane, (2-furanyloxy)tris(1-methylethyl)- involves large-scale synthesis using similar catalytic processes. The reactions are conducted under controlled conditions to ensure high yield and purity of the final product. The practicality of this methodology is demonstrated by its ability to be performed without the exclusion of air and moisture .
Chemical Reactions Analysis
Types of Reactions
Silane, (2-furanyloxy)tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silanol or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include borane catalysts, transition metal catalysts (such as cobalt and iron), and various silane reagents . The reactions are typically conducted under mild to moderate conditions, with careful control of temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions include vinylsilanes, geminal bis(silanes), and other functionalized silane derivatives .
Scientific Research Applications
Silane, (2-furanyloxy)tris(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of various silane derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of functional materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (2-furanyloxy)tris(1-methylethyl)- involves its interaction with various molecular targets and pathways. The silane group can form stable bonds with other molecules, facilitating the formation of complex structures. The furan ring can participate in various chemical reactions, enhancing the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
Silane, (2-furanyloxy)tris(1-methylethyl)-: Unique due to the presence of the furan ring and its specific reactivity.
Vinylsilanes: Similar in structure but lack the furan ring, leading to different chemical properties.
Geminal bis(silanes): Contain two silane groups, offering different reactivity and applications.
Uniqueness
Silane, (2-furanyloxy)tris(1-methylethyl)- is unique due to its combination of a furan ring and a silane group, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, from organic synthesis to industrial production .
Properties
CAS No. |
171201-21-1 |
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Molecular Formula |
C13H24O2Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
furan-2-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H24O2Si/c1-10(2)16(11(3)4,12(5)6)15-13-8-7-9-14-13/h7-12H,1-6H3 |
InChI Key |
UXUBTCDRGXVBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CO1 |
Origin of Product |
United States |
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